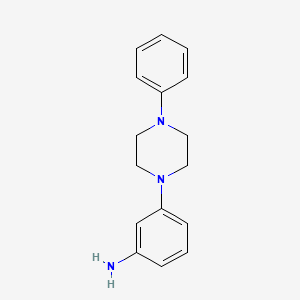
3-(4-Phenylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylpiperazin-1-yl)aniline: is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a phenyl group attached to the piperazine ring and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antitumor, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylpiperazin-1-yl)aniline typically involves the reaction of 4-phenylpiperazine with aniline derivatives. One common method includes the use of hydrazonoyl chlorides and triethylamine as a base, followed by cyclization using polyphosphoric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Phenylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-Phenylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of the intrinsic mitochondrial pathway . This involves the upregulation of cytochrome c and caspase-3, leading to programmed cell death .
Comparison with Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
- 4-(1-Piperazinyl)aniline
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5
Comparison: 3-(4-Phenylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the phenyl group attached to the piperazine ring and the aniline moiety. This structural uniqueness contributes to its distinct pharmacological activities compared to other similar compounds .
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C16H19N3/c17-14-5-4-8-16(13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12,17H2 |
InChI Key |
NSUDUKMRKCCSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


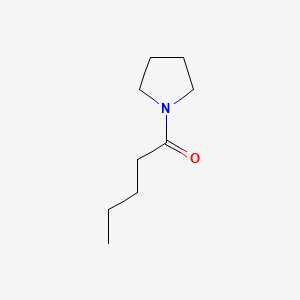
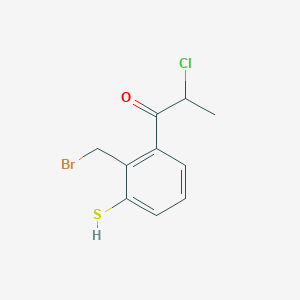
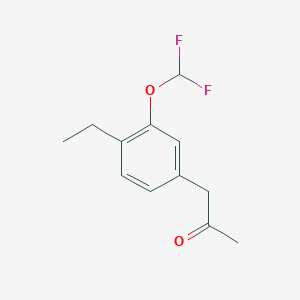

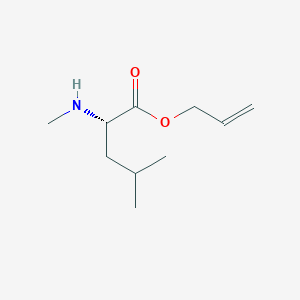
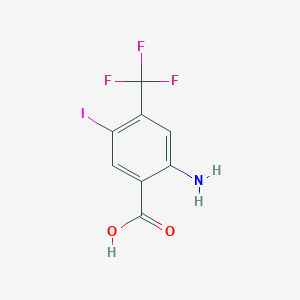

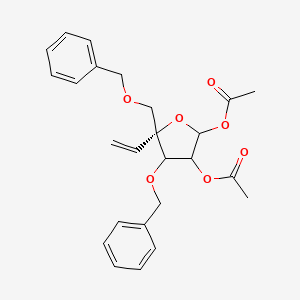
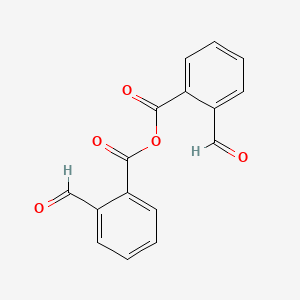

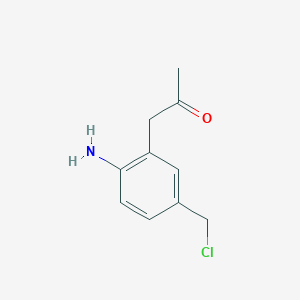
![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
